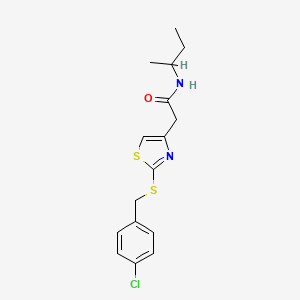
N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H19ClN2OS2 and its molecular weight is 354.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18ClN2OS2
- CAS Number : 953954-31-9
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions, followed by acylation with sec-butyl acetamide. The reaction conditions are crucial for optimizing yield and purity, often employing solvents like methanol or ethanol and bases such as potassium carbonate.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, those with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorobenzyl group in this compound is hypothesized to enhance its interaction with bacterial targets, potentially increasing its efficacy compared to other thiazole derivatives .
Anticancer Properties
Research has indicated that thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study employing the CCK-8 assay found that thiazole derivatives often have IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The structural activity relationship (SAR) analysis suggests that modifications to the thiazole ring can significantly influence anticancer potency. Specifically, electron-donating groups at specific positions on the phenyl ring can enhance activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Other Thiazole Derivative | MCF-7 | 1.61 ± 1.92 |
| Another Compound | PC-3 | 1.98 ± 1.22 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may play a role in its anticancer activity .
Case Studies
- Antimicrobial Activity Study : A series of experiments demonstrated that thiazole derivatives, including those similar to this compound, exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies using various human cancer cell lines revealed that compounds with similar thiazole structures showed promising anticancer activity, leading to further investigations into their potential as therapeutic agents .
Propiedades
IUPAC Name |
N-butan-2-yl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGVADKWPKXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













